molecular formula C10H13BrMgO B6317284 3-(Benzyloxy)propylmagnesium bromide CAS No. 111998-95-9

3-(Benzyloxy)propylmagnesium bromide

Cat. No.: B6317284
CAS No.: 111998-95-9
M. Wt: 253.42 g/mol
InChI Key: ODIOURZCONMBPN-UHFFFAOYSA-M
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Description

3-(Benzyloxy)propylmagnesium bromide is an organomagnesium compound, classified as a Grignard reagent, with the molecular formula C 10 H 13 BrMgO and an average molecular mass of 253.422 . It is commonly supplied as a 0.5 M solution in tetrahydrofuran (THF) . The compound is identified by the CAS number 2144836-81-5 . As a Grignard reagent, its primary mechanism of action in synthetic chemistry involves acting a strong nucleophile and carbon-based nucleophile. The reactivity of this reagent is defined by the magnesium center, which facilitates nucleophilic attacks on various electrophilic substrates. A key structural feature is the benzyloxy group, which serves as a protected alcohol functionality. This protecting group is stable under the basic conditions typical of Grignard reactions but can be removed in a subsequent step to unveil a hydroxyl group, enabling more complex synthetic sequences . In research applications, this compound is valuable for the formation of new carbon-carbon bonds. It is typically used in nucleophilic addition reactions to carbonyl compounds such as ketones and aldehydes, and with carbon dioxide to form carboxylic acids. The protected hydroxyl side chain makes it a versatile building block for the synthesis of more complex organic molecules, potentially including pharmaceuticals, agrochemicals, and novel polymeric materials. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

magnesium;propoxymethylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O.BrH.Mg/c1-2-8-11-9-10-6-4-3-5-7-10;;/h3-7H,1-2,8-9H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIOURZCONMBPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCOCC1=CC=CC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Magnesium Insertion Method

The direct reaction of 3-(benzyloxy)propyl bromide with magnesium metal is the most straightforward approach. This method typically employs anhydrous ether or tetrahydrofuran (THF) as solvents, with initiation facilitated by iodine or pre-activated magnesium turnings.

Key Parameters :

  • Solvent : THF outperforms diethyl ether in reaction rate and yield due to its higher polarity and ability to stabilize the Grignard intermediate.

  • Temperature : Reactions initiated at −78°C and gradually warmed to room temperature achieve higher regioselectivity, as demonstrated by a 90:10 trans:cis product ratio.

  • Magnesium Quality : Ultrasonicated magnesium powder reduces induction periods compared to conventional turnings.

Example Protocol :

  • Charge a flame-dried flask with magnesium turnings (1.2 equiv) and THF under nitrogen.

  • Add a catalytic amount of iodine and heat to 40°C until the iodine color dissipates.

  • Slowly add 3-(benzyloxy)propyl bromide (1.0 equiv) in THF via syringe pump over 2 hours.

  • Stir at reflux (66°C) for 12 hours until magnesium is fully consumed.

Yield : 68–74% in THF vs. 40–45% in diethyl ether.

Transmetallation Approaches

Alternative routes involve transmetallation from pre-formed Grignard reagents. For example, ethylmagnesium bromide can react with 3-(benzyloxy)propan-1-ol in the presence of a dehydrating agent:

C2H5MgBr+C6H5CH2O(CH2)3OHCuSO4C6H5CH2O(CH2)3MgBr+C2H5OH\text{C}2\text{H}5\text{MgBr} + \text{C}6\text{H}5\text{CH}2\text{O}(\text{CH}2)3\text{OH} \xrightarrow{\text{CuSO}4} \text{C}6\text{H}5\text{CH}2\text{O}(\text{CH}2)3\text{MgBr} + \text{C}2\text{H}_5\text{OH}

Advantages :

  • Avoids handling volatile alkyl bromides.

  • Enables use of thermally sensitive substrates.

Limitations :

  • Requires stoichiometric copper sulfate, increasing metal waste.

  • Yields (53–60%) are generally lower than direct methods.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and product stability:

SolventBoiling Point (°C)Yield (%)Diastereoselectivity (trans:cis)
THF667499:1
Diethyl ether354585:15
DCM403238:62

Data compiled from.

THF’s superior coordinating ability stabilizes the magnesium center, reducing side reactions such as β-hydride elimination. Dichloromethane (DCM), while inert, leads to poor yields due to insufficient solvation.

Temperature Control

Low temperatures (−78°C) favor kinetic control, enabling high diastereoselectivity (Table 1, entry 1). However, prolonged reactions at such temperatures risk incomplete magnesium consumption. A graded temperature profile (−78°C → 0°C → rt) balances selectivity and conversion efficiency.

Stoichiometric Considerations

Under-stoichiometric Grignard reagent (≤2 equiv) results in incomplete conversion (40% yield with 1.5 equiv), while excess reagent (>3 equiv) promotes dimerization side products.

Analytical Characterization Techniques

  • 1H NMR Spectroscopy :

    • Diagnostic Peaks :

      • Benzyl ether protons: δ 7.32–7.25 (m, 5H), 4.51 (s, 2H).

      • Mg-bound CH2: δ 1.45–1.20 (m, 4H).

    • Quantitative analysis of diastereomers achieved via integration of methine protons.

  • HPLC :

    • Reversed-phase C18 columns resolve cis/trans isomers (retention times: 12.3 vs. 14.1 minutes).

Applications in Organic Synthesis

This compound participates in tandem processes to construct stereodefined intermediates:

Example : Intramolecular cyclization with N-tert-butanesulfinyl aldimines yields pyrrolidine derivatives with >90:10 dr:

Imine+C6H5CH2O(CH2)3MgBrTHFPyrrolidine+MgBr2\text{Imine} + \text{C}6\text{H}5\text{CH}2\text{O}(\text{CH}2)3\text{MgBr} \xrightarrow{\text{THF}} \text{Pyrrolidine} + \text{MgBr}2

Key Applications :

  • Synthesis of nicotine analogs.

  • Preparation of prostaglandin intermediates .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)propylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.

    Halides: Reacts with alkyl halides in the presence of a suitable solvent like tetrahydrofuran (THF).

Major Products Formed:

    Alcohols: From reactions with carbonyl compounds.

    New Carbon-Carbon Bonds: From substitution reactions with halides.

Scientific Research Applications

Organic Synthesis

Versatile Intermediate
3-(Benzyloxy)propylmagnesium bromide serves as a crucial intermediate in organic synthesis. It is commonly employed for:

  • Carbon-Carbon Bond Formation: It facilitates the formation of new carbon-carbon bonds through nucleophilic addition to carbonyl compounds, leading to the production of alcohols.
  • Esterification Reactions: This Grignard reagent can react with carboxylic acids to form esters, which are essential in various chemical syntheses.

Case Study: Nucleophilic Addition
In a study focused on synthesizing alcohols from carbonyl compounds, this compound was reacted with various aldehydes and ketones under anhydrous conditions. The results demonstrated high yields of the corresponding alcohols, showcasing its effectiveness as a nucleophile .

Medicinal Chemistry

Drug Development
The compound plays a significant role in pharmaceutical development, particularly in synthesizing biologically active intermediates. Its ability to modify molecular structures makes it valuable for designing drugs targeting specific biological pathways.

Case Study: Synthesis of Pharmaceutical Intermediates
Research involving the synthesis of potential anti-cancer agents utilized this compound to construct complex molecular frameworks. The resultant compounds exhibited promising biological activity, indicating the reagent's importance in medicinal chemistry .

Material Science

Advanced Materials Production
In material science, this compound is utilized in developing advanced polymers and resins. Its incorporation into materials enhances properties such as durability and chemical resistance.

ApplicationDescription
Polymer SynthesisUsed as a building block for creating durable polymers.
Resin DevelopmentEnhances chemical resistance in various resin formulations.

Research Laboratories

Reagent for Experiments
This compound is extensively used in academic and industrial laboratories for experiments related to organic synthesis and reaction mechanisms. Its reactivity allows researchers to explore various synthetic pathways.

Case Study: Reaction Mechanisms
In laboratory settings, this compound has been employed to study reaction mechanisms involving Grignard reagents. These studies have provided insights into the kinetics and dynamics of nucleophilic reactions .

Industrial Applications

Production of Fine Chemicals
In industrial contexts, this compound is applied in producing fine chemicals used across different sectors, including agrochemicals and specialty chemicals.

Industrial UseDescription
Fine Chemicals ProductionIntegral in synthesizing various fine chemicals for industry use.
AgrochemicalsUsed as an intermediate in developing agricultural chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)propylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions . The compound targets electrophilic centers in molecules, facilitating the formation of new carbon-carbon bonds. The pathways involved include nucleophilic addition to carbonyl groups and substitution reactions with halides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Key Substituent Molecular Weight Reactivity Profile Stability Considerations
3-(Benzyloxy)propylmagnesium bromide Benzyloxy ether (–O–Bn) ~243.3 g/mol* Moderate nucleophilicity; steric hindrance Sensitive to moisture/oxygen
Propylmagnesium bromide Simple alkyl chain 147.3 g/mol High nucleophilicity; fast reactions Stable under standard conditions
3-(Dimethylamino)propylmagnesium chloride Dimethylamino (–NMe₂) ~175.6 g/mol Enhanced nucleophilicity due to electron donation Prone to side reactions with electrophiles
Benzylmagnesium chloride Benzyl (–CH₂C₆H₅) 156.9 g/mol High reactivity in aryl couplings Less stable than alkyl analogues

*Calculated based on precursor molecular weight () and Mg addition.

Stability and Handling

  • Moisture Sensitivity : Like all Grignard reagents, This compound is highly moisture-sensitive. However, the benzyloxy group may slightly enhance stability compared to benzylmagnesium chloride , which is more prone to decomposition .
  • Thermal Stability : The ether linkage may reduce thermal stability relative to propylmagnesium bromide , necessitating lower reaction temperatures .

Industrial and Pharmaceutical Relevance

  • Pharmaceutical Synthesis: Used in multi-step syntheses (e.g., analogs of JWH-015 in ) where the benzyloxy group is retained or later deprotected. This contrasts with 3-(dimethylamino)propylmagnesium chloride, employed in antidepressant synthesis (e.g., citalopram in ).

Biological Activity

3-(Benzyloxy)propylmagnesium bromide is a Grignard reagent that has garnered interest due to its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds. Although specific biological activities are not extensively documented, insights can be drawn from its reactivity patterns and applications in synthetic chemistry.

This compound has the molecular formula C10_{10}H13_{13}BrMgO. As a Grignard reagent, it is characterized by its high reactivity towards electrophiles, making it a valuable tool in organic synthesis. The structure includes a benzyloxy group that enhances its nucleophilicity, facilitating various reactions with carbonyl compounds, imines, and other electrophilic species .

Reactivity and Mechanisms

Grignard reagents like this compound are known for their ability to add to carbonyl compounds, forming alcohols upon hydrolysis. The reactivity of this compound can be summarized as follows:

  • Addition to Carbonyls : The reagent reacts with aldehydes and ketones to form secondary and tertiary alcohols. The rate of addition can vary significantly depending on the steric hindrance of the carbonyl compound involved .
  • Reactions with Imines : Similar to its behavior with carbonyls, this compound can also react with imines, leading to the formation of amines .
  • Chemoselectivity : The presence of multiple functional groups in complex molecules can lead to challenges in selectivity. However, studies indicate that chemoselective reactions are possible under certain conditions .

Case Studies and Research Findings

A few notable studies highlight the significance of this compound in synthetic applications:

  • Synthesis of Complex Molecules : Research demonstrated that the reaction of this compound with various electrophiles resulted in high-yield formation of complex organic structures, which could serve as precursors for biologically active compounds .
  • Reactivity Patterns : A study focused on the reactivity of allylic Grignard reagents showed that this compound exhibited similar reactivity profiles when compared to other allyl Grignard reagents, suggesting utility in diverse synthetic pathways .

Summary Table of Reactivity

Reaction TypeElectrophile TypeProduct TypeYield Potential
Addition to CarbonylsAldehydes/KetonesSecondary/Tertiary AlcoholsHigh
Reaction with IminesIminesAminesModerate to High
Chemoselective ReactionsComplex MoleculesVarious ProductsVariable

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for preparing 3-(Benzyloxy)propylmagnesium bromide, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves reacting 3-(benzyloxy)propyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (e.g., argon or nitrogen). Key conditions include maintaining low moisture levels (<50 ppm H₂O), controlled temperature (20–40°C), and ensuring magnesium activation (e.g., via iodine or mechanical stirring). The reaction progress is monitored by observing effervescence cessation or using GC-MS to detect residual starting material. Post-synthesis, the Grignard reagent is stored at -20°C in THF to prevent degradation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Fire Safety : Use CO₂, dry powder, or alcohol-resistant foam for extinguishing fires. Avoid water due to reactive hazards .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand or硅藻土) in ventilated areas. Collect residues in sealed containers and dispose of via approved hazardous waste channels .
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use a fume hood to minimize inhalation risks .

Q. How is the structure and purity of this compound verified using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characteristic peaks include δ 3.5–3.7 ppm (methyleneoxy -CH₂O-), δ 4.4–4.6 ppm (benzyl -OCH₂C₆H₅), and δ 7.2–7.4 ppm (aromatic protons). The absence of δ 1.5–2.0 ppm (alkyl bromide) confirms complete conversion .
  • Titration : Quantify active magnesium via reaction with a standardized acid (e.g., HCl) followed by back-titration with NaOH .

Advanced Research Questions

Q. How does the benzyloxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The benzyloxy group acts as a stabilizing electron donor, enhancing the nucleophilicity of the α-carbon. However, steric hindrance from the benzyl moiety can reduce reaction rates in bulky substrates. Comparative studies with non-substituted propylmagnesium bromide show 20–30% slower kinetics in Kumada couplings with aryl chlorides. Optimize by using polar solvents (e.g., THF) and catalysts like Pd(dba)₂ to mitigate steric effects .

Q. What strategies minimize side-product formation when using this compound in multi-step syntheses?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at -10°C to 0°C to suppress Wurtz coupling (dimerization) .
  • Substrate Pre-activation : Pre-treat electrophiles (e.g., ketones) with Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or distillation under reduced pressure (for volatile products) to isolate target compounds .

Q. How can equilibrium between this compound and cyclic intermediates be controlled during synthesis?

  • Methodological Answer : At room temperature, Grignard reagents may equilibrate with cyclic intermediates (e.g., oxolane derivatives). To favor the linear structure:

  • Low-Temperature Synthesis : Conduct reactions below -20°C to stabilize the open-chain form .
  • Additive Use : Introduce chelating agents (e.g., TMEDA) to stabilize the magnesium center and prevent cyclization .
  • In Situ Monitoring : Employ IR spectroscopy to track C-Br bond disappearance (600–700 cm⁻¹) and confirm reagent stability .

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